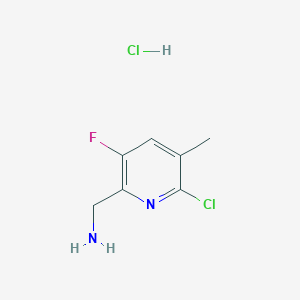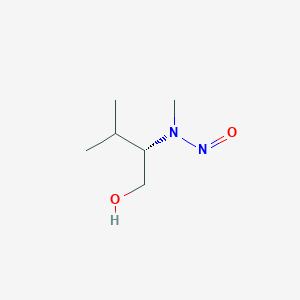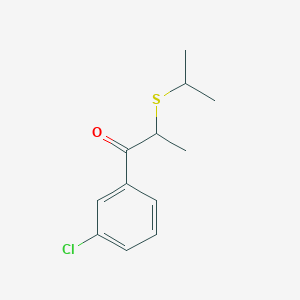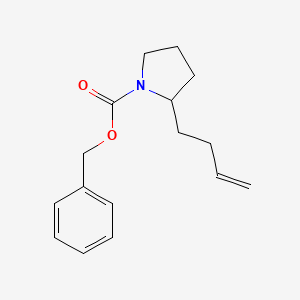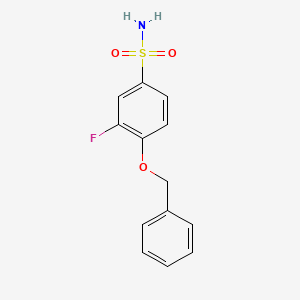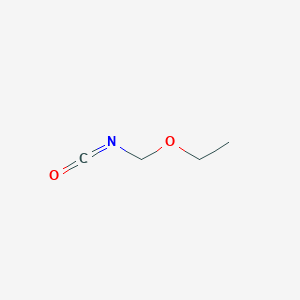
(Isocyanatomethoxy)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Isocyanatomethoxy)ethane is an organic compound with the molecular formula C4H7NO2 It is characterized by the presence of an isocyanate group (-NCO) attached to a methoxyethane backbone
準備方法
Synthetic Routes and Reaction Conditions
(Isocyanatomethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of methoxyethanol with phosgene to form the corresponding chloroformate, which is then treated with ammonia to yield the isocyanate derivative. Another method involves the reaction of methoxyethanol with cyanogen chloride in the presence of a base to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound typically involves the phosgene method due to its efficiency and scalability. non-phosgene methods, such as the reaction of methoxyethanol with urea and subsequent thermal decomposition, are being explored to reduce the environmental and safety concerns associated with phosgene .
化学反応の分析
Types of Reactions
(Isocyanatomethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamic acids and their derivatives.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols or diamines.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and amines.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from polymerization reactions with diols or diamines.
科学的研究の応用
(Isocyanatomethoxy)ethane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals
作用機序
The mechanism of action of (isocyanatomethoxy)ethane involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, the compound can modify proteins and other biomolecules by reacting with amino groups, potentially altering their function and activity .
類似化合物との比較
Similar Compounds
Ethyl Isocyanate: Similar in structure but lacks the methoxy group.
Methyl Isocyanate: Similar in structure but lacks the ethane backbone.
Phenyl Isocyanate: Contains a phenyl group instead of the methoxyethane backbone.
Uniqueness
(Isocyanatomethoxy)ethane is unique due to the presence of both an isocyanate group and a methoxyethane backbone. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
特性
分子式 |
C4H7NO2 |
|---|---|
分子量 |
101.10 g/mol |
IUPAC名 |
isocyanatomethoxyethane |
InChI |
InChI=1S/C4H7NO2/c1-2-7-4-5-3-6/h2,4H2,1H3 |
InChIキー |
FTVSQMOUCKBLDZ-UHFFFAOYSA-N |
正規SMILES |
CCOCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


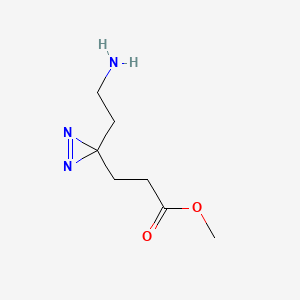
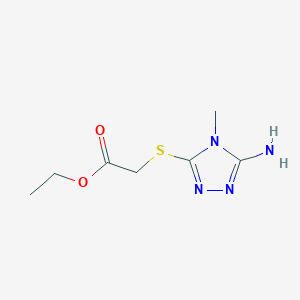
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)

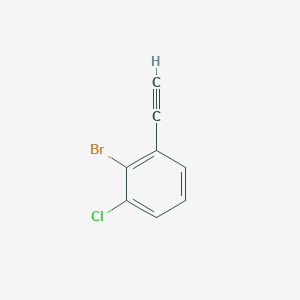
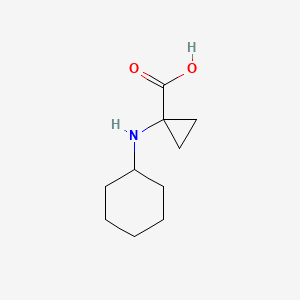
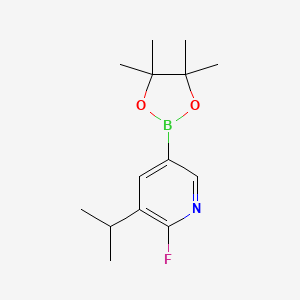
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
